5-(Bromomethyl)-1,3-thiazolidin-2-one

Nucleophilic substitution Leaving-group ability Reaction kinetics

5-(Bromomethyl)-1,3-thiazolidin-2-one is a five-membered heterocyclic building block belonging to the thiazolidin-2-one class, distinguished by a bromomethyl substituent at the 5-position. This substitution pattern imparts enhanced leaving-group ability relative to chloromethyl analogs, making the compound a versatile alkylating intermediate for medicinal chemistry and agrochemical synthesis.

Molecular Formula C4H6BrNOS
Molecular Weight 196.07 g/mol
Cat. No. B7817460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1,3-thiazolidin-2-one
Molecular FormulaC4H6BrNOS
Molecular Weight196.07 g/mol
Structural Identifiers
SMILESC1C(SC(=O)N1)CBr
InChIInChI=1S/C4H6BrNOS/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)
InChIKeySBLHKCAPCNGEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-1,3-thiazolidin-2-one: Core Reactivity Profile for Procurement Decisions


5-(Bromomethyl)-1,3-thiazolidin-2-one is a five-membered heterocyclic building block belonging to the thiazolidin-2-one class, distinguished by a bromomethyl substituent at the 5-position . This substitution pattern imparts enhanced leaving-group ability relative to chloromethyl analogs, making the compound a versatile alkylating intermediate for medicinal chemistry and agrochemical synthesis [1]. Procurement decisions for this compound are driven by its balanced reactivity–stability profile, which is not simply interchangeable with other halomethyl or non-halogenated thiazolidin-2-ones.

Why 5-(Bromomethyl)-1,3-thiazolidin-2-one Cannot Be Replaced by Its Chloro Analogs


The bromomethyl group is not merely a generic leaving group; its carbon–bromine bond dissociation energy and nucleofugality dictate reaction rates and selectivity in downstream functionalization. Alkyl bromides undergo SN2 displacement 50- to 100-fold faster than the corresponding chlorides [1]. Consequently, replacing 5-(bromomethyl)-1,3-thiazolidin-2-one with 5-(chloromethyl)-1,3-thiazolidin-2-one can lead to incomplete conversion, longer reaction times, or the need for harsher conditions that compromise the integrity of the thiazolidin-2-one ring. Direct quantitative evidence for this differential reactivity is provided below.

Quantitative Differentiation of 5-(Bromomethyl)-1,3-thiazolidin-2-one vs. Closest Analogs


SN2 Reactivity Advantage Over 5-(Chloromethyl)-1,3-thiazolidin-2-one

Alkyl bromides, including 5-(bromomethyl)-1,3-thiazolidin-2-one, exhibit a 50- to 100-fold rate enhancement in bimolecular nucleophilic substitution (SN2) compared to their chloro counterparts [1]. This difference arises from the weaker C–Br bond and the superior leaving-group ability of bromide ion, a trend that is well-established for primary alkyl halides and directly translatable to the bromomethyl substituent of this compound.

Nucleophilic substitution Leaving-group ability Reaction kinetics

Selective Functionalization via Bromomethyl Displacement with S,O,N-Nucleophiles

5-(Bromomethyl)-1,3-thiazolidin-2-one serves as the precursor for 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, which undergo selective displacement with S-, O-, and N-nucleophiles to afford the corresponding 5-methyl-functionalized thiazolidin-2-one derivatives [1]. This chemoselectivity is not achievable with the chloromethyl analog under identical conditions, as the chloride leaving group lacks sufficient reactivity to enable clean conversion at ambient temperature.

Diversification Nucleophilic substitution 5-Substituted thiazolidin-2-ones

Physicochemical Differentiation: Molecular Weight and Handling Considerations

The molecular weight of 5-(bromomethyl)-1,3-thiazolidin-2-one (196.06 g/mol) lies between that of its chloro (151.61 g/mol) and iodo (243.08 g/mol) analogs . This intermediate molecular weight, combined with the optimal leaving-group ability of bromide, provides a practical balance: the compound is sufficiently reactive without the thermal lability and light sensitivity often associated with alkyl iodides.

Molecular weight Physical properties Handling

Industrial Scalability and Process Safety Validation

The Mitsubishi Chemical patent JPH06122676 explicitly claims 5-halomethylthiazolidin-2-ones, including the bromo derivative, as intermediates for pharmaceuticals and agrochemicals [1]. The disclosed process employs direct addition of halogen gas to allylisothiocyanate at 0–30 °C, a protocol that has been validated for industrial-scale production and is not merely a laboratory curiosity.

Process chemistry Scale-up Patent literature

Priority Application Scenarios for 5-(Bromomethyl)-1,3-thiazolidin-2-one Based on Verified Differentiation


Medicinal Chemistry: Late-Stage Diversification of Thiazolidin-2-one Scaffolds

The 50- to 100-fold SN2 rate advantage over chloro analogs [1] enables efficient late-stage installation of amine, thiol, or alcohol functionalities under mild conditions. This is critical for generating focused libraries of thiazolidin-2-one-based inhibitors without compromising the core heterocycle.

Agrochemical Intermediate Synthesis

As validated by the Mitsubishi patent [1], the bromo compound serves as a key intermediate for agrochemicals. Its balanced reactivity ensures high-yield coupling with nucleophilic partners while maintaining process robustness at scale.

Chemical Biology Probe Synthesis

The selective displacement of the bromomethyl group with S,O,N-nucleophiles [1] allows the attachment of biotin, fluorophores, or affinity tags to the thiazolidin-2-one core, enabling target-engagement studies.

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